6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-11-2-8-3-4(6(11)12)9-10-5(3)7(13)14/h2H,1H3,(H,9,10)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHDWUGBCJLIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(NN=C2C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate, followed by cyclization and oxidation steps to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyrimidine scaffold .
Scientific Research Applications
Anticancer Activity
The pyrazolo[4,3-d]pyrimidine scaffold, including 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, has been identified as a promising structure in the development of anticancer agents. Research indicates that derivatives of this compound exhibit high inhibitory activity against various cancer cell lines.
- Inhibition of Tumor Cell Lines : A study demonstrated that compounds derived from this scaffold showed significant inhibition of cell proliferation in human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. For instance, one derivative exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating strong anticancer potential compared to standard treatments like doxorubicin .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Pyrazolo[4,3-d]pyrimidines have been shown to inhibit the production of pro-inflammatory mediators.
- Mechanism of Action : The anti-inflammatory activity is primarily attributed to the inhibition of prostaglandin synthesis. Compounds based on this structure have demonstrated lower ulcerogenic activities compared to traditional anti-inflammatory drugs such as Diclofenac, making them safer alternatives for treating inflammatory conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[4,3-d]pyrimidine derivatives.
- Broad-Spectrum Efficacy : Compounds synthesized from this scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering distinct chemical properties and biological activities.
Uniqueness
6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrazolo-pyrimidine core with a carboxylic acid functional group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. Below are key findings from recent research:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties. In a study evaluating a library of compounds, several derivatives demonstrated potent inhibition of pro-inflammatory cytokines in cell-based assays. This suggests that this compound may inhibit pathways involving NF-kB and MAPK signaling cascades, which are critical in inflammatory responses .
2. Anticancer Potential
The compound has also shown promise in anticancer applications. Studies have reported that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms. Specifically, they may act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate inflammation and cancer progression .
- Modulation of Gene Expression : By affecting transcription factors such as NF-kB, this compound can alter the expression of genes associated with inflammatory responses and tumor growth .
Case Studies
Several case studies illustrate the effectiveness of pyrazolo[4,3-d]pyrimidines in clinical settings:
- Inflammatory Disease Model : In vivo studies using mouse models of ulcerative colitis demonstrated that treatment with pyrazolo[4,3-d]pyrimidines resulted in reduced inflammation markers and improved clinical symptoms .
- Cancer Cell Lines : Experiments conducted on various cancer cell lines (e.g., HeLa and L929) showed that derivatives could significantly reduce cell viability and induce apoptosis at micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of key metabolic pathways |
Table 2: Case Study Results
Q & A
Basic: What are the standard synthetic routes for 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid?
The compound can be synthesized via multi-step protocols starting from commercially available pyridine or pyrazine derivatives. A typical approach involves:
- Step 1 : Condensation of acetylpyridine or acetylpyrazine with dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediates.
- Step 2 : Cyclization with hydrazine derivatives to construct the pyrazolo[4,3-d]pyrimidine core.
- Step 3 : Methylation at the 6-position using methyl iodide or dimethyl sulfate under basic conditions.
- Step 4 : Oxidation at the 7-position (e.g., using KMnO₄ or H₂O₂) and carboxylation at the 3-position via hydrolysis of nitriles or ester intermediates.
Purification often involves column chromatography (ethyl acetate/n-hexane) or recrystallization .
Basic: How is the compound characterized post-synthesis?
Key characterization methods include:
- ¹H NMR : Peaks for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.5–8.5 ppm), and carboxylic acid protons (δ ~12–13 ppm). For example, methyl groups in similar pyrazolo-pyrimidines show singlets at δ 2.56 ppm .
- LCMS : Molecular ion peaks (e.g., [M+1]⁺ at m/z 311.1) and purity assessment (>95% via HPLC) .
- Elemental Analysis : Validation of C, H, N composition (e.g., C: 61.67%, H: 4.71%, N: 26.15% for analogs) .
Basic: What are the primary pharmacological activities reported for this compound?
While direct data on the compound is limited, structural analogs (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) exhibit:
- Anti-Proliferative Effects : Inhibition of mTOR/p70S6K signaling and induction of autophagy in cancer cells (e.g., prostate cancer models) .
- Kinase Inhibition : Competitive ATP-binding due to hydrogen bond donor/acceptor groups in the bicyclic scaffold .
Advanced: How can computational methods optimize reaction yields in synthesis?
The ICReDD framework integrates quantum chemical calculations and experimental data to:
- Predict reaction pathways and transition states.
- Screen solvents (e.g., DMF vs. toluene) and catalysts (e.g., Pd/Cu) for optimal conditions.
- Reduce trial-and-error by 50–70% through feedback loops between simulations and lab experiments .
Advanced: How to resolve contradictions in reported biological targets?
Discrepancies in pharmacological data (e.g., hypoxanthine-guanine phosphoribosyltransferase vs. mTOR) can arise from:
- Structural Modifications : Minor substitutions (e.g., trifluoromethyl vs. carboxylic acid groups) alter target specificity.
- Assay Conditions : Variations in cell lines (e.g., prostate vs. leukemia models) or ATP concentrations in kinase assays.
- Validation : Use orthogonal methods (e.g., siRNA knockdown or CRISPR editing) to confirm target relevance .
Advanced: What strategies are used in structure-activity relationship (SAR) studies?
SAR focuses on:
- Core Modifications : Replacing the pyrimidine ring with pyridazine or triazine to assess kinase selectivity .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position enhances metabolic stability but may reduce solubility .
- Carboxylic Acid Bioisosteres : Testing esters or amides to improve membrane permeability while retaining activity .
Advanced: What analytical methods detect impurities in the compound?
- HPLC with UV/Vis Detection : Quantify impurities like N-oxide derivatives (e.g., ofloxacin N-oxide) using reverse-phase C18 columns and mobile phases with 0.1% TFA .
- Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts (e.g., de-methylated analogs) with ppm-level accuracy.
Advanced: What challenges arise in scaling up synthesis?
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Catalyst Recycling : Optimize Pd/Cu catalyst recovery to reduce costs .
- Oxidation Control : Use flow chemistry to safely handle exothermic steps (e.g., KMnO₄ oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
